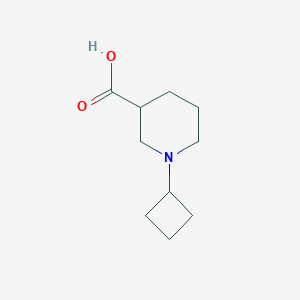
1-(Azetidine-3-carbonyl)-2-methylpiperidine
Vue d'ensemble
Description
Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, making them more stable than related aziridines . This stability translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Molecular Structure Analysis
The molecular structure of azetidines is characterized by a four-membered ring, which contributes to their reactivity . This ring strain drives the reactivity of azetidines, making them useful in organic synthesis and medicinal chemistry .
Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain . This allows for unique reactivity that can be triggered under appropriate reaction conditions . Azetidines can undergo various chemical reactions, including functionalization .
Physical And Chemical Properties Analysis
The physical and chemical properties of azetidines are influenced by their four-membered ring structure . This structure imparts considerable ring strain, which drives their reactivity and contributes to their stability .
Applications De Recherche Scientifique
Antibacterial Agents Synthesis
A significant application of azetidine-containing compounds is in the development of antibacterial agents. Studies by Frigola et al. (1995) have shown that the stereochemistry of azetidine moieties plays a crucial role in enhancing the antibacterial activity of quinolone and naphthyridine derivatives. Their research on chiral azetidinylquinolones demonstrated the importance of absolute stereochemistry at the azetidine and oxazine rings in increasing in vitro activity and oral efficacy against bacterial infections. This research indicates a targeted approach in antibiotic development utilizing the structural specificity of azetidine derivatives for improved therapeutic outcomes (Frigola et al., 1995).
Enzyme Inhibitors
Another application is the synthesis of enzyme inhibitors, as exemplified by the work of Cvetovich et al. (1996), who developed a potent inhibitor for human leukocyte elastase, L-694,458, through chiral synthesis involving azetidine intermediates. This research highlights the potential of azetidine-containing compounds in designing inhibitors that could modulate enzyme activity, a crucial aspect in treating various diseases where enzyme regulation plays a significant role (Cvetovich et al., 1996).
Synthesis of Functionalized Azetidines
Further, research into the synthesis of functionalized azetidines and their applications in creating spirocycles, as investigated by Jones et al. (2016), showcases the versatility of azetidine derivatives in organic synthesis. Their work on silver-catalyzed 1,3-dipolar cycloaddition reactions opened pathways for the construction of complex molecular architectures, demonstrating the utility of azetidine derivatives in advanced synthetic strategies (Jones et al., 2016).
Azetidine in Material Science
Additionally, Wang et al. (2006) explored the application of azetidine-containing compounds in material science, particularly in the development of self-curable aqueous-based polyurethane dispersions. By incorporating azetidine end groups, they achieved a self-curing mechanism that enhances the cross-linking and performance properties of polyurethane coatings. This application demonstrates the potential of azetidine derivatives in creating innovative materials with improved properties (Wang et al., 2006).
Mécanisme D'action
Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . They are used as motifs in drug discovery, polymerization, and chiral templates .
The synthetic chemistry of azetidines constitutes an important yet undeveloped research area, in spite of their ubiquity in natural products and importance in medicinal chemistry . Their aptness as amino acid surrogates along with their
Orientations Futures
Analyse Biochimique
Biochemical Properties
1-(Azetidine-3-carbonyl)-2-methylpiperidine plays a role in various biochemical reactions due to its reactive azetidine ring. The compound interacts with several enzymes and proteins, including DNA gyrase and topoisomerase IV, which are crucial for DNA replication and cell division. These interactions often involve the formation of covalent bonds with the active sites of the enzymes, leading to enzyme inhibition. Additionally, this compound can interact with other biomolecules such as nucleic acids and proteins, potentially affecting their structure and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression . Additionally, this compound can modulate the activity of key signaling molecules, leading to changes in cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, its interaction with DNA gyrase and topoisomerase IV results in the inhibition of these enzymes, thereby preventing DNA replication and cell division . Additionally, this compound can affect gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, the compound may undergo hydrolysis or other chemical reactions, leading to the formation of degradation products. These changes can affect the compound’s activity and its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can maintain its activity for extended periods under controlled conditions, but its stability may be compromised under certain environmental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At high doses, it can cause toxic or adverse effects, including organ damage and systemic toxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic processes can affect the compound’s pharmacokinetics and its overall impact on metabolic flux and metabolite levels in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, influencing its localization and accumulation in different cellular compartments . Additionally, binding to plasma proteins can affect its distribution and bioavailability in tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, or to the mitochondria, where it can affect mitochondrial function . These localization patterns can influence the compound’s efficacy and its impact on cellular processes.
Propriétés
IUPAC Name |
azetidin-3-yl-(2-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-8-4-2-3-5-12(8)10(13)9-6-11-7-9/h8-9,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYANYYRHLPTBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{[(Propan-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1487883.png)
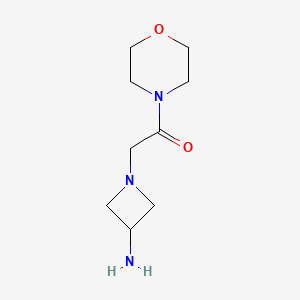
![3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B1487885.png)
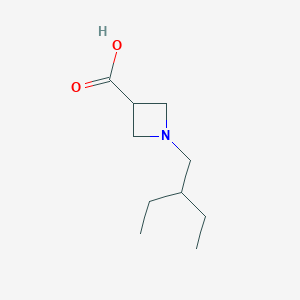

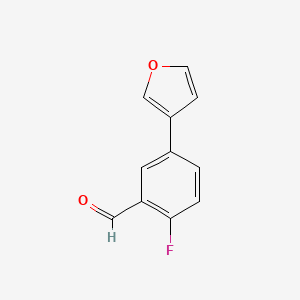
![2-Chloro-3-[4-(methoxymethyl)piperidin-1-yl]pyrazine](/img/structure/B1487893.png)
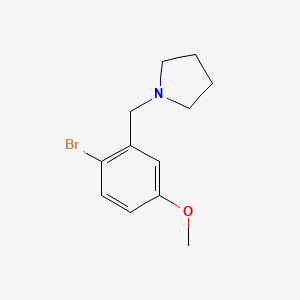
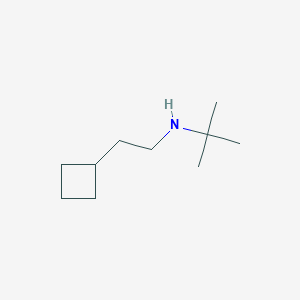


![2,6-Dioxa-9-azaspiro[4.5]decane](/img/structure/B1487903.png)
